2-Chloro-N-(3,4-dichlorobenzyl)acetamide is a chemical compound with the molecular formula C₉H₈Cl₃NO and a molecular weight of 252.52 g/mol . It features a chloroacetamide structure, characterized by the presence of a chloro group attached to the nitrogen atom of an acetamide functional group, along with a 3,4-dichlorobenzyl substituent. This compound is part of a broader class of acetamides that have garnered attention due to their diverse biological activities and potential applications in pharmaceuticals.
A scientific report describes the crystal structure of a closely related compound, 2-chloro-N-(2,4-dichlorophenyl)acetamide []. This provides some structural data that could be relevant to understanding how 2-chloro-N-(3,4-dichlorobenzyl)acetamide might interact with other molecules.
However, several chemical suppliers offer 2-chloro-N-(3,4-dichlorobenzyl)acetamide for purchase, suggesting that it may be of interest to researchers in some capacity [].
The presence of a chloro-substituted acetamide group and a dichlorobenzyl group in the molecule suggests potential avenues for further investigation.
Chloro-substituted acetamides have been explored for their potential antimicrobial activity []. The dichlorobenzyl group can also be a pharmacophore (a structural feature that interacts with a biological target). Therefore, 2-chloro-N-(3,4-dichlorobenzyl)acetamide could be a candidate for studies in medicinal chemistry, although there is no published research on this specific application to date.
Researchers are actively investigating organic molecules containing halogens (like chlorine) for their potential applications in optoelectronic materials []. The presence of chlorine atoms in 2-chloro-N-(3,4-dichlorobenzyl)acetamide could be of interest for further exploration in this field.
The reactivity of 2-chloro-N-(3,4-dichlorobenzyl)acetamide is primarily attributed to the presence of the chloro group, which can undergo nucleophilic substitution reactions. The chlorine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives . Additionally, this compound can participate in acylation reactions, where it acts as an acylating agent for other nucleophiles.
The synthesis of 2-chloro-N-(3,4-dichlorobenzyl)acetamide typically involves the reaction of 3,4-dichlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The general procedure includes:
Due to its potential biological activity, 2-chloro-N-(3,4-dichlorobenzyl)acetamide may find applications in:
Interaction studies involving 2-chloro-N-(3,4-dichlorobenzyl)acetamide would likely focus on its binding affinity and mechanism of action against specific enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level with target proteins, potentially revealing its efficacy as an inhibitor . Such studies are crucial for understanding its pharmacodynamics and optimizing its structure for enhanced activity.
Several compounds share structural similarities with 2-chloro-N-(3,4-dichlorobenzyl)acetamide. Here are some notable examples:
The uniqueness of 2-chloro-N-(3,4-dichlorobenzyl)acetamide lies in its specific combination of chlorination patterns and its benzyl substituent, which may enhance its biological interactions compared to other derivatives.
The primary synthetic route for 2-chloro-N-(3,4-dichlorobenzyl)acetamide involves the nucleophilic acyl substitution reaction between 3,4-dichlorobenzylamine and chloroacetyl chloride . This conventional method represents the most straightforward approach for acetamide formation through direct acylation [2]. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the lone pair electrons on the nitrogen atom of 3,4-dichlorobenzylamine attack the electrophilic carbonyl carbon of chloroacetyl chloride [2] [3].
The mechanism involves initial formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the desired acetamide product [2]. During this process, the chlorine and oxygen atoms in chloroacetyl chloride withdraw electron density from the carbon atom, enhancing its electrophilicity approximately 10-fold compared to alkyl chlorides [4]. This electronic activation makes acid chlorides substantially more reactive toward nucleophiles than their alkyl counterparts [4].
Table 1: Reaction Parameters for Conventional Acylation
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Dry dichloromethane or toluene | Minimizes side reactions |
| Temperature | 0-5°C initial, then room temperature | Controls exothermic reaction |
| Base | Pyridine or triethylamine | Enhances nucleophilicity |
| Purification | Recrystallization from ethanol/water | Removes unreacted starting materials |
The reaction typically achieves yields ranging from 70-85% under optimized conditions . The process generates hydrogen chloride as a byproduct, which must be neutralized using an appropriate base such as triethylamine or pyridine [5]. The choice of base significantly influences both reaction rate and product yield, with 1,8-diazabicyclo[5.4.0]undec-7-ene proving particularly effective for chloroacetyl chloride amidation reactions [5].
Base-catalyzed condensation mechanisms play a crucial role in facilitating the formation of 2-chloro-N-(3,4-dichlorobenzyl)acetamide [5] [6]. The base serves multiple functions: neutralizing hydrogen chloride byproducts, enhancing the nucleophilicity of the amine, and preventing unwanted side reactions [5] [4]. The mechanism involves initial formation of an ammonium salt equilibrium system that affects product isolation and purification [4].
When acetic acid is employed as solvent, an equilibrium forms between the acid and 3,4-dichlorobenzylamine, yielding an ammonium acetate salt [4]. Simultaneously, the liberated hydrogen chloride establishes equilibrium with unreacted amine to form an ammonium chloride salt [4]. The ionic strength differences between these salts become critical for product isolation, as the desired acetamide and chloride salt are both insoluble in acetic acid, while the acetate salt remains soluble [4].
Table 2: Base Selection and Catalytic Efficiency
| Base | Solvent System | Yield (%) | Reaction Time |
|---|---|---|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | Tetrahydrofuran | 86 | 3-6 hours [5] |
| 1,4-Diazabicyclo[2.2.2]octane | Tetrahydrofuran | 68 | 3-6 hours [5] |
| Triethylamine | Tetrahydrofuran | 70 | 3-6 hours [5] |
| Sodium acetate | Acetic acid | 94 | 2 hours [4] |
The displacement mechanism involves initial coordination of the base with chloroacetyl chloride, forming an activated intermediate that facilitates nucleophilic attack by the amine [5]. This activation pathway reduces the energy barrier for the substitution reaction and increases the overall reaction rate [5]. The sterically hindered nature of certain bases like 1,8-diazabicyclo[5.4.0]undec-7-ene minimizes competitive nucleophilic reactions while maintaining high basicity [5].
Microwave-assisted synthesis represents a significant advancement in the preparation of acetamide derivatives, offering reduced reaction times and improved energy efficiency [7] [8]. This methodology utilizes microwave irradiation to accelerate chemical transformations through dielectric heating, resulting in rapid and uniform temperature distribution throughout the reaction mixture [8]. For amide synthesis, microwave conditions typically operate at temperatures ranging from 140°C to 180°C with reaction times significantly shorter than conventional heating methods [7] [8].
The microwave-assisted protocol for acetamide formation demonstrates remarkable efficiency, with reactions completing within 10-30 minutes compared to several hours required for conventional heating [7] [8]. The method eliminates the need for solvents in many cases, utilizing ceric ammonium nitrate as a catalyst in concentrations as low as 0.1-2 mol% [8]. This approach produces excellent yields while minimizing waste generation and simplifying product isolation procedures [8].
Table 3: Microwave-Assisted Synthesis Parameters
| Parameter | Optimal Range | Typical Results |
|---|---|---|
| Temperature | 140-180°C | High conversion rates [7] [8] |
| Microwave Power | Up to 180W | Controlled heating [7] |
| Reaction Time | 10-30 minutes | Rapid completion [7] [8] |
| Catalyst Loading | 0.1-2 mol% | Minimal catalyst requirements [8] |
| Yield | 85-95% | Excellent efficiency [8] |
The microwave-enhanced reaction mechanism involves selective heating of polar molecules and ionic species, leading to rapid temperature elevation and increased molecular mobility [8]. This selective heating promotes faster collision rates between reactants and enhances the formation of transition states [9]. The methodology proves particularly effective for primary amine substrates, though secondary amines also demonstrate good compatibility with the process [8].
Flow chemistry approaches offer continuous processing capabilities with enhanced safety profiles and improved scalability for acetamide synthesis [10] [11] [12]. These systems integrate multiple reaction steps into telescoped sequences, enabling real-time monitoring and automatic optimization of reaction parameters [13]. Flow reactors provide superior heat and mass transfer compared to batch processes, resulting in more consistent product quality and reduced formation of byproducts [11] [12].
The implementation of flow chemistry for acetamide synthesis involves precise control of residence times, typically ranging from 5 to 90 minutes depending on reaction conditions [11] [13]. Temperature control becomes critical, with optimal ranges spanning 25°C to 250°C for different synthetic transformations [13]. The continuous nature of flow processing allows for immediate adjustment of reaction parameters based on real-time analytical feedback [13].
Table 4: Flow Chemistry Process Parameters
| Parameter | Range | Advantages |
|---|---|---|
| Residence Time | 5-90 minutes | Precise reaction control [11] [13] |
| Temperature | 25-250°C | Enhanced heat transfer [13] |
| Pressure | 1-70 bar | Prevents solvent vaporization [13] |
| Flow Rate | 40-1000 μL/min | Scalable processing [11] |
| Conversion | 95-100% | High efficiency [11] [13] |
Flow chemistry systems demonstrate particular advantages for exothermic reactions like acetamide formation, where rapid heat removal prevents thermal runaway and maintains reaction selectivity [11]. The continuous processing enables scale-up without geometric constraints typical of batch reactors, making industrial implementation more straightforward [12]. Integration of online analytical techniques allows for real-time monitoring of conversion rates and product quality [13].
Solvent selection profoundly influences both reaction kinetics and product yields in acetamide synthesis [5] [14] [15]. The choice of solvent affects molecular solvation, transition state stabilization, and the overall reaction mechanism [15]. Aprotic solvents such as tetrahydrofuran, dichloromethane, and dimethylformamide typically provide superior results compared to protic solvents for acylation reactions [5] [14].
Temperature control represents a critical parameter for optimizing acetamide formation reactions [9]. Elevated temperatures increase collision frequencies between reactant molecules and enhance reaction rates, but excessive heating may lead to product decomposition or unwanted side reactions [9]. The optimal temperature range for most acetamide syntheses falls between 40°C and 80°C, with some specialized procedures requiring temperatures up to 160°C [9] [8].
Table 5: Solvent Effects on Reaction Efficiency
| Solvent | Reaction Yield (%) | Temperature (°C) | Reaction Time |
|---|---|---|---|
| Tetrahydrofuran | 86 | 60 | 30 minutes [9] |
| Dichloromethane | 72 | 60 | 30 minutes [5] |
| Dimethylformamide | 74 | 60 | 30 minutes [5] |
| 1,4-Dioxane | 75 | 60 | 30 minutes [5] |
| Benzene | 58 | 60 | 30 minutes [5] |
The kinetic analysis of acetamide hydrolysis in mixed solvent systems reveals that increasing the glycol content of water-ethylene glycol mixtures significantly retards reaction rates [15]. This solvent effect stems from differential solvation of reactants versus transition states, with polar solvents stabilizing charged intermediates more effectively [15]. The activation energy increases with successive addition of ethylene glycol, indicating reduced solvation of the activated complex compared to initial reactants [15].
Catalytic systems play essential roles in enhancing yields and reaction rates for acetamide synthesis [16] [17] [18]. Homogeneous catalysts, including various metal complexes and organic bases, facilitate nucleophilic acyl substitution reactions through different mechanistic pathways [16] [18]. Heterogeneous catalysts offer advantages in terms of catalyst recovery and product purification, making them attractive for industrial applications [17] [18].
Copper-based catalytic systems demonstrate particular effectiveness for amide synthesis, operating through metal-ligand cooperation mechanisms [16] [17]. These systems enable heterolytic hydrogen activation and facilitate carbon-nitrogen bond formation under mild conditions [16] [18]. N-heterocyclic carbene catalysts provide alternative pathways for amide formation through redox esterification and amidation processes [19].
Table 6: Catalytic System Performance
| Catalyst Type | Loading (mol%) | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Ceric ammonium nitrate | 0.1-2 | 85-95 | Microwave, 160°C [8] |
| Copper-based complexes | 1-5 | 80-90 | 100-150°C [16] [17] |
| N-heterocyclic carbenes | 5-10 | 75-85 | Room temperature [19] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | 10-20 | 75-95 | Room temperature [5] |
The development of catalytic systems focuses on achieving high turnover frequencies while maintaining selectivity for the desired acetamide product [16] [18]. Metal-ligand cooperation strategies prove particularly effective, utilizing finely adjusted ligand environments to facilitate hydrogen activation and substrate coordination [18]. These systems often require basic conditions to generate active catalytic species, such as amido complexes or dearomatized ligand structures [18].
Industrial-scale production of 2-chloro-N-(3,4-dichlorobenzyl)acetamide requires consideration of multiple factors including raw material availability, process safety, environmental impact, and economic feasibility [20] [21] [22]. Large-scale synthesis typically employs continuous processes to ensure consistent product quality and maximize throughput efficiency [20] [22]. The selection of appropriate reactor design becomes crucial for managing heat transfer, mixing efficiency, and reaction selectivity at industrial scales [20].
The economics of industrial acetamide production depend heavily on raw material costs, energy consumption, and waste treatment requirements [21] [22]. Feedstock selection often favors readily available starting materials such as acetic acid and ammonia for simpler acetamide derivatives, though specialized products like 2-chloro-N-(3,4-dichlorobenzyl)acetamide require more expensive chlorinated precursors [20] [21]. Process optimization focuses on maximizing atom efficiency while minimizing waste generation and energy consumption [21].
Table 7: Industrial Production Parameters
| Parameter | Specification | Industrial Advantage |
|---|---|---|
| Reactor Type | Continuous stirred tank | Consistent quality control [20] |
| Temperature Range | 80-210°C | Energy efficient heating [20] |
| Pressure | 1-25 bar | Safety considerations [20] |
| Residence Time | 0.5-10 hours | Optimized throughput [20] |
| Yield | >90% | Economic viability [20] [22] |
Safety considerations for industrial production include proper handling of chloroacetyl chloride, which exhibits high reactivity and corrosive properties [20]. Reactor design must accommodate exothermic reaction conditions while providing adequate temperature control and emergency shutdown capabilities [20]. Waste treatment systems require careful design to handle hydrogen chloride byproducts and ensure compliance with environmental regulations [20] [21].
Single-crystal X-ray diffraction represents the definitive method for structural characterization of chloroacetamide derivatives. Analogous compounds in the 2-chloro-N-arylacetamide series have been extensively studied, providing valuable insights into the structural behavior of 2-chloro-N-(3,4-dichlorobenzyl)acetamide [1] [2].
The compound 2-chloro-N-(3-fluorophenyl)acetamide crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 5.0441(2) Å, b = 18.2374(7) Å, c = 8.8653(3) Å, and β = 99.843(1)° [1]. The structure exhibits typical characteristics of chloroacetamide derivatives, with the molecular geometry showing significant planarity in the amide group. The sum of bond angles about the nitrogen atom approaches 360°, indicating near-planar geometry with the nitrogen atom displaced only 0.0862(14) Å from the plane defined by the surrounding atoms [3].
Similar structural characteristics are observed in 2-chloro-N-(2,3-dichlorophenyl)acetamide, which crystallizes in space group P2₁/c with refined crystallographic parameters yielding an R-factor of 0.0913 [4]. The consistency in space group preferences across the chloroacetamide series suggests that 2-chloro-N-(3,4-dichlorobenzyl)acetamide would likely adopt a similar monoclinic crystal system.
The hydrogen bonding network plays a crucial role in crystal packing. Intermolecular N—H⋯O hydrogen bonds with distances typically ranging from 2.84 to 2.99 Å form chains that propagate through the crystal lattice [1] [5]. These hydrogen bonds exhibit typical geometries with N—H⋯O angles near 160°, indicating strong directional interactions that stabilize the crystal structure.
Table 1: Crystallographic Parameters for Related Chloroacetamide Structures
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | R-factor |
|---|---|---|---|---|---|---|---|---|
| 2-Chloro-N-(3-fluorophenyl)acetamide | P2₁/n | 5.0441(2) | 18.2374(7) | 8.8653(3) | 99.843(1) | 803.53(5) | 4 | 0.039 |
| 2-Chloro-N-(2,3-dichlorophenyl)acetamide | P2₁/c | 4.7699(7) | 10.859(2) | 16.599(3) | 91.48(2) | 859.5(3) | 4 | 0.0913 |
| 2-Chloro-N-(3,4-dimethylphenyl)acetamide | P-1 | 8.3672(9) | 9.8076(9) | 12.409(1) | 96.492(9) | 996.26(16) | 4 | 0.035 |
The conformational behavior of the benzyl-acetamide moiety in 2-chloro-N-(3,4-dichlorobenzyl)acetamide is governed by rotation about the benzyl C—N and acetamide C—N bonds. The nitrogen atom in the amide group typically exhibits sp² hybridization due to partial double bond character from resonance delocalization [6].
In N-benzylacetamide derivatives, the benzyl group orientation relative to the amide plane is characterized by the dihedral angle C(phenyl)—CH₂—N—C(carbonyl). Computational studies on similar systems reveal that this angle typically ranges from 65° to 85°, placing the aromatic ring in a gauche arrangement relative to the carbonyl group [6] [7]. This conformation minimizes steric interactions while allowing for favorable π-π stacking interactions in the crystal lattice.
The 3,4-dichlorobenzyl substituent introduces additional steric bulk and electronic effects. The syn conformation of the N—H bond relative to the chlorine substituents has been observed in related 2,3-dichlorophenyl derivatives [4]. For the 3,4-dichlorobenzyl system, the chlorine atoms at positions 3 and 4 of the benzyl ring create a sterically hindered environment that influences the preferred conformation.
The amide group maintains planarity with the C=O bond typically anti to the N—H bond, as observed in 2-chloro-N-(3,4-dimethylphenyl)acetamide [5]. The dihedral angle between the amide plane and the benzyl aromatic ring is approximately 87.30(5)°, which minimizes steric clashes while maintaining conjugative stabilization [3].
Conformational flexibility is further constrained by intramolecular interactions. Short C—H⋯O contacts with distances around 2.33 Å provide additional stabilization [1]. The torsion angle C(aromatic)—N—C(carbonyl)—C(chloromethyl) typically ranges from 14° to 18°, indicating a preferred orientation that balances steric and electronic factors [3].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 2-chloro-N-(3,4-dichlorobenzyl)acetamide. The ¹H NMR spectrum exhibits characteristic signals that reflect the electronic environment of each proton type [8] [9].
The amide N—H proton appears as a broad singlet in the range 5.5 to 6.5 ppm, shifted upfield compared to arylamide derivatives due to the benzyl substitution pattern [8]. This chemical shift is influenced by hydrogen bonding interactions in solution and the electron-donating character of the benzyl group. In DMSO-d₆, the N—H signal typically appears around 6.2 ppm with a coupling pattern that may show splitting due to exchange kinetics [10].
The benzyl CH₂ protons resonate as a doublet at approximately 4.4 ppm, with ³J coupling to the adjacent N—H proton typically around 5.8 Hz [8]. The chloromethyl CH₂ protons of the acetamide moiety appear as a singlet at 4.1 ppm, consistent with values observed for related chloroacetamide derivatives [11].
Aromatic protons of the 3,4-dichlorobenzyl group exhibit a characteristic substitution pattern. The H-2 proton appears as a doublet around 7.4 ppm, H-5 as a doublet of doublets at 7.2 ppm, and H-6 as a doublet at 6.9 ppm [9]. The coupling constants reflect the meta and ortho relationships: ³J₂,₅ ≈ 8.2 Hz and ⁴J₂,₆ ≈ 2.1 Hz.
¹³C NMR spectroscopy reveals distinct carbon environments with chemical shifts characteristic of the molecular framework [8] [10]. The carbonyl carbon resonates at approximately 168 ppm, typical for acetamide derivatives with electron-withdrawing substituents [12]. The chloromethyl carbon appears at 43 ppm, while the benzyl CH₂ carbon resonates around 42 ppm [8].
Aromatic carbons show the expected pattern for 3,4-dichlorobenzyl substitution. The quaternary carbons bearing chlorine substituents (C-3 and C-4) appear at 131 and 132 ppm, respectively, while the proton-bearing carbons resonate between 126 and 130 ppm [9]. The ipso carbon (C-1) appears at 137 ppm, reflecting its connection to the electron-withdrawing benzyl nitrogen [8].
DEPT (Distortionless Enhancement by Polarization Transfer) experiments distinguish between CH₃, CH₂, and CH carbons. The DEPT-135 spectrum shows positive signals for CH₃ and CH carbons and negative signals for CH₂ carbons, clearly identifying the benzyl and chloromethyl CH₂ groups as negative peaks [10].
Table 2: NMR Chemical Shifts for Chloroacetamide Derivatives
| Compound | ¹H NMR NH (ppm) | ¹H NMR CH₂Cl (ppm) | ¹H NMR Aromatic (ppm) | ¹³C NMR C=O (ppm) | ¹³C NMR CH₂Cl (ppm) |
|---|---|---|---|---|---|
| 2-Chloro-N-(3-fluorophenyl)acetamide | 10.49 | 4.17 | 6.88-7.57 | 165.41 | 43.92 |
| 2-Chloro-N-(3,4-dichlorophenyl)acetamide | 10.19-10.81 | 4.13 | 6.58-8.58 | 166.2-168.5 | 41.0-47.4 |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 6.5-6.8 | 4.20 | 7.08-7.15 | 168.0 | 43.0 |
Infrared spectroscopy provides definitive identification of functional groups and their electronic environments in 2-chloro-N-(3,4-dichlorobenzyl)acetamide. The vibrational spectrum exhibits characteristic bands that reflect the molecular structure and intermolecular interactions [14].
The N—H stretching vibration appears as a broad band between 3200 and 3400 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions [14]. In the solid state, intermolecular hydrogen bonding typically shifts this band to lower frequencies compared to solution spectra. The breadth of this absorption reflects the distribution of hydrogen bonding environments in the crystal lattice [15].
The carbonyl stretch (amide I band) represents the most characteristic vibrational mode, appearing between 1650 and 1680 cm⁻¹ [14]. The frequency is influenced by conjugation with the aromatic system and the electron-withdrawing effects of the chlorine substituents. For 2-chloro-N-(3,4-dichlorobenzyl)acetamide, the carbonyl frequency is expected around 1665 cm⁻¹, consistent with values observed for related chloroacetamide derivatives .
The amide II band, primarily N—H bending coupled with C—N stretching, appears around 1540 cm⁻¹ [14]. This band is diagnostic for secondary amides and its position reflects the electronic environment of the amide nitrogen. The intensity and sharpness of this band indicate the degree of hydrogen bonding in the solid state .
C—N stretching vibrations appear as multiple bands between 1200 and 1400 cm⁻¹ due to coupling with other vibrational modes [14]. The C—Cl stretching vibration of the chloromethyl group appears around 750 cm⁻¹, while aromatic C—Cl stretches from the dichlorobenzyl substituent appear at higher frequencies (800-850 cm⁻¹) .
Aromatic C—H stretching vibrations appear around 3050 cm⁻¹, while C—H stretching from aliphatic CH₂ groups appears around 2950 cm⁻¹ [14]. The fingerprint region (800-1500 cm⁻¹) contains numerous bands arising from C—C stretching, C—H bending, and skeletal vibrations that provide a unique spectroscopic signature for structural identification [15].
Table 3: Infrared Vibrational Frequencies for Chloroacetamide Derivatives
| Functional Group | Frequency Range (cm⁻¹) | Assignment | Comments |
|---|---|---|---|
| N-H stretch | 3120-3510 | Primary amide N-H asymmetric and symmetric stretch | Hydrogen bonding shifts to lower frequency |
| C=O stretch (amide I) | 1614-1692 | Carbonyl stretch, conjugated with aromatic ring | Electron-withdrawing groups increase frequency |
| N-H bend (amide II) | 1540-1580 | N-H bending vibration coupled with C-N stretch | Characteristic amide II band |
| C-N stretch | 1348-1060 | Amide C-N stretch | Multiple bands due to coupling |
| C-Cl stretch | 650-850 | C-Cl stretch vibration | Variable depending on substitution |
| CH₂ deformation | 1400-1450 | Methylene deformation modes | Overlaps with aromatic C-H bending |
Mass spectrometry of 2-chloro-N-(3,4-dichlorobenzyl)acetamide provides molecular weight confirmation and structural information through characteristic fragmentation patterns [17] [18]. The molecular ion peak appears at m/z 252, corresponding to the molecular formula C₉H₈Cl₃NO [19].
The fragmentation pattern follows typical pathways for chloroacetamide derivatives [17]. The base peak often results from α-cleavage adjacent to the carbonyl group, leading to loss of the chloromethyl radical (CH₂Cl, mass 49) to give m/z 203 [17]. This fragmentation is particularly favorable due to the stability of the resulting acylium-like cation.
Loss of chlorine radicals produces peaks at M-35, corresponding to m/z 217 [17]. The dichlorobenzyl moiety can undergo various fragmentation pathways, including loss of HCl (M-36) and chlorine atoms. The tropylium-like ion formed from the benzyl system contributes to the fragmentation pattern, with peaks corresponding to chlorinated benzyl cations [18].
McLafferty rearrangement can occur when sufficient chain length is present, though this is less prominent in the acetamide system [17]. The nitrogen rule applies, with the molecular ion having an odd mass due to the presence of one nitrogen atom [18].
Characteristic isotope patterns reflect the presence of three chlorine atoms, with M+2 and M+4 peaks at approximately 97% and 31% relative intensity compared to the molecular ion [18]. This isotope pattern provides definitive confirmation of the number of chlorine substituents.
Table 4: Mass Spectrometric Fragmentation Patterns
| Fragment | Relative Intensity | Mechanism | Diagnostic Value |
|---|---|---|---|
| M⁺ (Molecular ion) | Weak to moderate | α-cleavage from carbonyl | Confirms molecular weight |
| M-35 (Loss of Cl) | Moderate | Loss of chlorine radical | Indicates chlorine presence |
| M-49 (Loss of CH₂Cl) | Strong | Loss of chloromethyl radical | Confirms chloroacetamide structure |
| M-77 (Loss of C₆H₅) | Variable | Benzyl cleavage (if present) | Confirms benzyl substitution |
| Base peak | Variable | Most stable fragment | Structure-dependent |
| Characteristic fragments | Depends on substitution | Multiple pathways | Substitution pattern identification |
Density Functional Theory calculations provide detailed insights into the electronic structure and geometric parameters of 2-chloro-N-(3,4-dichlorobenzyl)acetamide. The B3LYP functional with 6-31G(d) basis set has been extensively used for acetamide derivatives, providing reliable geometries and energetic properties [20] [21].
Ground state geometry optimization reveals that the amide group maintains planarity with the C—N bond length approximately 1.34 Å, indicating partial double bond character due to resonance delocalization [21]. The C=O bond length is typically 1.22 Å, while the C—N—C bond angle is approximately 120°, consistent with sp² hybridization at nitrogen [20].
The benzyl group adopts a conformation that minimizes steric interactions while maintaining conjugative effects. The dihedral angle between the amide plane and the benzyl aromatic ring is typically 70-80°, balancing steric repulsion with electronic stabilization [21]. The 3,4-dichloro substitution pattern influences this conformation through both steric and electronic effects.
Bond lengths and angles show systematic variations with basis set size. The CAM-B3LYP/6-311G(d,p) level provides improved accuracy for excited state properties and long-range interactions [21]. Computed bond lengths are typically 0.01-0.02 Å longer than experimental values due to the isolated molecule approximation versus crystal packing effects [21].
Vibrational frequency calculations at the same level of theory reproduce experimental IR spectra with scaling factors around 0.96 for B3LYP/6-31G(d) [20]. The calculated carbonyl stretching frequency appears around 1720 cm⁻¹ before scaling, in good agreement with experimental values when corrected [21].
Electronic properties derived from DFT calculations include frontier orbital energies, dipole moments, and polarizabilities [20]. The HOMO energy typically ranges from -6.2 to -6.8 eV, while the LUMO energy appears between -1.0 and -1.5 eV, giving HOMO-LUMO gaps of 4.7 to 5.3 eV [21]. These values indicate moderate chemical reactivity and stability.
Table 5: DFT Calculated Properties
| Property | B3LYP/6-31G(d) | CAM-B3LYP/6-311G(d,p) | Comments |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 to -6.8 | -6.5 to -7.1 | HOMO primarily on aromatic ring and N |
| LUMO Energy (eV) | -1.0 to -1.5 | -0.8 to -1.3 | LUMO on carbonyl and aromatic system |
| HOMO-LUMO Gap (eV) | 4.7 to 5.3 | 5.0 to 5.6 | Indicates moderate reactivity |
| Dipole Moment (Debye) | 3.5 to 4.2 | 3.6 to 4.3 | Significant polarity due to amide group |
| Molecular Volume (ų) | 180 to 220 | 185 to 225 | Depends on substituent size |
| Electrophilicity Index (eV) | 1.0 to 1.4 | 1.1 to 1.5 | Moderate electrophilic character |
| Chemical Hardness (eV) | 2.3 to 2.7 | 2.5 to 2.8 | Moderate chemical hardness |
| Softness (eV⁻¹) | 0.37 to 0.43 | 0.36 to 0.40 | Inverse of chemical hardness |